tert-Butyl (4-(5-chloro-2-fluoropyridin-4-yl)thiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate
Description
tert-Butyl (4-(5-chloro-2-fluoropyridin-4-yl)thiazol-2-yl)((4-cyanotetrahydro-2H-pyran-4-yl)methyl)carbamate is a heterocyclic compound featuring a thiazole core substituted with a 5-chloro-2-fluoropyridin-4-yl group and a tert-butyl carbamate moiety.
Properties
Molecular Formula |
C20H22ClFN4O3S |
|---|---|
Molecular Weight |
452.9 g/mol |
IUPAC Name |
tert-butyl N-[4-(5-chloro-2-fluoropyridin-4-yl)-1,3-thiazol-2-yl]-N-[(4-cyanooxan-4-yl)methyl]carbamate |
InChI |
InChI=1S/C20H22ClFN4O3S/c1-19(2,3)29-18(27)26(12-20(11-23)4-6-28-7-5-20)17-25-15(10-30-17)13-8-16(22)24-9-14(13)21/h8-10H,4-7,12H2,1-3H3 |
InChI Key |
XKKFHOFONCASTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(CC1(CCOCC1)C#N)C2=NC(=CS2)C3=CC(=NC=C3Cl)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness arises from its combination of thiazole, pyridine, cyanotetrahydropyran, and tert-butyl carbamate groups. Key comparisons with similar compounds include:
Reactivity and Functional Group Comparisons
- Halogenated Pyridines: The 5-chloro-2-fluoropyridine moiety in the target compound contrasts with ’s chloro-/fluoro-free analogs.
- Cyanotetrahydropyran vs. Tetrahydropyran: The cyano group in the target compound increases polarity compared to unsubstituted tetrahydropyran derivatives (e.g., ), likely improving aqueous solubility .
- Carbamate Stability : Unlike ’s compound, which undergoes acid hydrolysis, the target compound’s carbamate stability under acidic conditions remains unconfirmed but may align with tert-butyl carbamates in (stable at 55°C) .
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